N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
CAS No.: 894042-65-0
VCID: VC11914550
Molecular Formula: C19H22N4O5S2
Molecular Weight: 450.5 g/mol
* For research use only. Not for human or veterinary use.
![N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide - 894042-65-0](/images/structure/VC11914550.png)
Description |
Molecular Formula and Weight
Structural FeaturesThe compound consists of:
Key Functional Groups
General Synthesis ApproachThe compound can be synthesized through a multistep reaction involving:
Reaction Conditions
Pharmacological PotentialCompounds containing the 1,3,4-thiadiazole scaffold are known for diverse biological activities:
Molecular Docking StudiesPreliminary docking studies suggest that the compound may bind effectively to active sites of target proteins due to:
Spectroscopic TechniquesTo confirm the structure:
CrystallographyX-ray diffraction studies could reveal precise molecular geometry and intermolecular interactions. Research ImplicationsThis compound represents a promising candidate for further exploration in drug discovery due to its structural complexity and functional versatility:
Future research should focus on:
This comprehensive analysis highlights the significance of N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide as a multifunctional compound with potential applications in medicinal chemistry. Further experimental validation is essential to unlock its full therapeutic potential. |
---|---|
CAS No. | 894042-65-0 |
Product Name | N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Molecular Formula | C19H22N4O5S2 |
Molecular Weight | 450.5 g/mol |
IUPAC Name | N-[5-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Standard InChI | InChI=1S/C19H22N4O5S2/c1-26-14-4-2-3-13(10-14)23-11-12(9-15(23)24)17(25)20-18-21-22-19(30-18)29-8-5-16-27-6-7-28-16/h2-4,10,12,16H,5-9,11H2,1H3,(H,20,21,25) |
Standard InChIKey | RHAQUHTUOPOBSS-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCCC4OCCO4 |
Canonical SMILES | COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCCC4OCCO4 |
PubChem Compound | 24892098 |
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume